molecular formula C19H25NS B14950652 N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide

N-benzyltricyclo[4.3.1.1~3,8~]undecane-1-carbothioamide

Cat. No.: B14950652
M. Wt: 299.5 g/mol
InChI Key: TWTBHRYZCVVVNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-BENZYLTRICYCLO[4311~3,8~]UNDECANE-1-CARBOTHIOAMIDE is a complex organic compound with a unique tricyclic structureThe compound’s molecular formula is C19H25NS, and it has an average mass of 299.474 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE typically involves multiple steps, starting with the formation of the tricyclic core structure. This is followed by the introduction of the benzyl group and the carbothioamide functionality. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions can be found in specialized chemical literature .

Industrial Production Methods

Industrial production of N1-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry and automated synthesis .

Chemical Reactions Analysis

Types of Reactions

N~1~-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines .

Scientific Research Applications

N~1~-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. Detailed studies on its mechanism of action are ongoing, and more information can be found in specialized scientific literature .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyltricyclo[4.3.1.1~3,8~]undecane-3-carbothioamide
  • (1R,8R)-N-Benzyltricyclo[4.3.1.1~3,8~]undecane-3-carbothioamide
  • (3S,6S)-N-benzyltricyclo[4.3.1.1^{3,8}]undecane-1-carbothioamide

Uniqueness

N~1~-BENZYLTRICYCLO[4.3.1.1~3,8~]UNDECANE-1-CARBOTHIOAMIDE stands out due to its specific tricyclic structure and the presence of the carbothioamide group. This unique combination of features gives it distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C19H25NS

Molecular Weight

299.5 g/mol

IUPAC Name

N-benzyltricyclo[4.3.1.13,8]undecane-1-carbothioamide

InChI

InChI=1S/C19H25NS/c21-18(20-13-14-4-2-1-3-5-14)19-10-15-6-7-16(11-19)9-17(8-15)12-19/h1-5,15-17H,6-13H2,(H,20,21)

InChI Key

TWTBHRYZCVVVNY-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)C(=S)NCC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.